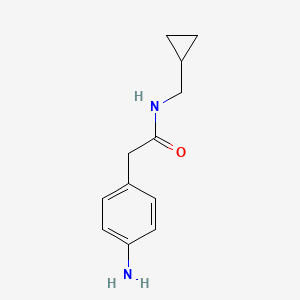

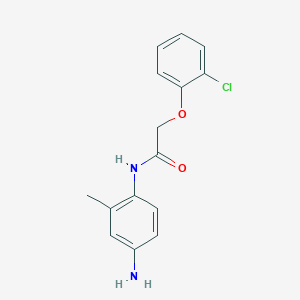

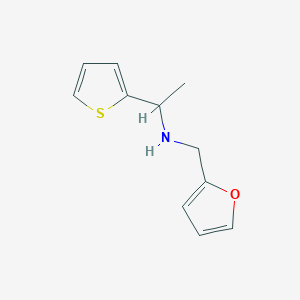

![molecular formula C10H14F2N2 B3174477 N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine CAS No. 953754-97-7](/img/structure/B3174477.png)

N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine

説明

“N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine” is an organic compound. It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) . The molecular formula of this compound is C10H14F2N2 .

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another example is the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol, where an inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered ring, a primary amine (aliphatic), and a tertiary amine (aliphatic) . The molecular weight of this compound is 200.2283664 .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, the Dimroth rearrangement, a type of isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 200.2283664 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Kinetics and Mechanism of Formation and Destruction in Water

Research on related dimethylamines, such as N-nitrosodimethylamine (NDMA), focuses on understanding their formation and degradation mechanisms in water treatment processes. The kinetics of reactions involving dimethylamines with various disinfectants like chlorine dioxide, ozone, and hydroxyl radicals are studied to mitigate the formation of NDMA, a known carcinogen, during water disinfection processes. This research is crucial for developing safer water treatment methods to prevent the production of harmful by-products (Sharma, 2012).

Potential Role in Neurodegenerative Diseases

Amyloid imaging in Alzheimer's disease research utilizes compounds for detecting amyloid plaques in the brain, indicative of Alzheimer’s progression. Studies on radioligands that bind to amyloid for PET scans are an example of how derivatives of dimethylamine compounds might be applied in neurodegenerative disease research, highlighting the potential for these compounds in diagnostic applications (Nordberg, 2007).

Role in Plant Biology

Research into plant biology has identified compounds such as 1-aminocyclopropane-1-carboxylic acid (ACC) that, while not directly related to N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine, illustrates the importance of amino compounds in the regulation of plant growth and stress responses. These studies suggest potential agricultural applications, including growth regulation and stress mitigation in crops (Van de Poel & Van Der Straeten, 2014).

特性

IUPAC Name |

1-(3,4-difluorophenyl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULCFBIWGKOTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

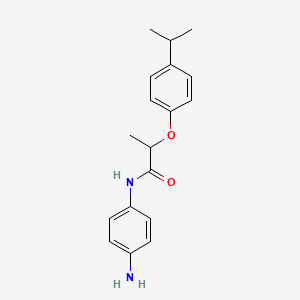

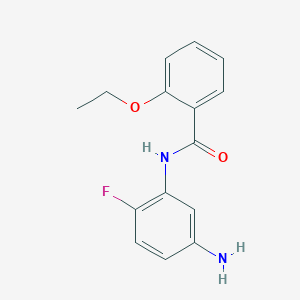

![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174464.png)

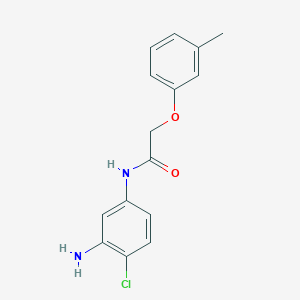

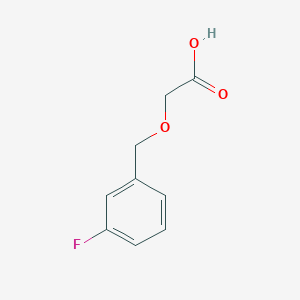

![2-[2-(3-Fluorophenyl)ethoxy]acetic acid](/img/structure/B3174479.png)

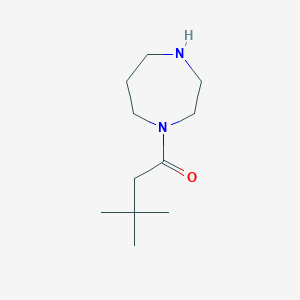

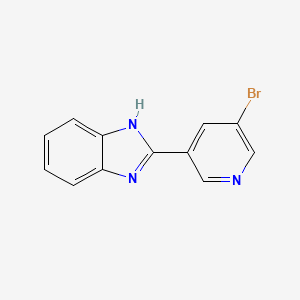

![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)